molecular formula C24H52O3Si B1583869 Octadecyltriethoxysilane CAS No. 7399-00-0

Octadecyltriethoxysilane

Cat. No.: B1583869
CAS No.: 7399-00-0
M. Wt: 416.8 g/mol
InChI Key: FZMJEGJVKFTGMU-UHFFFAOYSA-N
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Description

Octadecyltriethoxysilane, also known as Triethoxy(octadecyl)silane, is a chemical compound with the empirical formula C24H52O3Si . It has a molecular weight of 416.75 .


Synthesis Analysis

This compound can be synthesized by a sol-gel procedure . In one method, n-octadecyltriethoxysilane is co-condensed with different cross-linkers using Q0 and T0 mono-functionalized organosilanes in the presence of n-hexadecylamine . Another method involves adding this compound (ODTES) to a sodium silicate sol-gel mixture at different molar ratios .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCCCCCCCCCCCCCCCCCSi(OCC)OCC . The InChI representation is 1S/C24H52O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25-6-2,26-7-3)27-8-4/h5-24H2,1-4H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored under inert gas in a dry, cool, and well-ventilated place .

Scientific Research Applications

Surface Modification and Friction Analysis

Octadecyltriethoxysilane (OTE) plays a significant role in surface modification, particularly in the creation of self-assembled monolayers on glass surfaces. Lee and Clark (1998) investigated the friction effects in atomic force microscopy of patterned this compound-on-glass self-assembled monolayers. They found that ultraviolet light used in the process creates a topographic depression in the exposed areas and increases surface-tip friction, significantly impacting the apparent topography of the monolayers (Lee & Clark, 1998).

Hybrid Material Fabrication

OTE has been used in the fabrication of hybrid materials, particularly in sol-gel processes. Rodriguez and Colón (2001) utilized OTE in sol-gel hybrid solutions to create a stationary phase for open tubular capillary electrochromatography. This research demonstrated how OTE can be effectively combined with other materials like tetraethoxysilane (TEOS) to enhance the hydrolysis and condensation reactions in creating novel composite materials (Rodriguez & Colón, 2001).

Liquid Crystal Alignment

OTE's application extends to the field of liquid crystal alignment. Walba et al. (2004) described a simple procedure for preparing octadecylsiloxane self-assembled monolayers on float glass substrates using OTE. Their method, involving toluene solution and n-butylamine as a catalyst, indicates OTE's potential in preparing high-quality self-assembled monolayers for various applications (Walba et al., 2004).

Corrosion and Microbial Corrosion Resistance

In the context of corrosion resistance, Al-Saadi and Singh Raman (2019) explored the use of OTE for enhancing the corrosion protection of mild steel. They found that OTE, when applied in a one or two-step treatment, significantly improves the steel's resistance to corrosion, including in environments with sulfate-reducing bacteria (Al-Saadi & Singh Raman, 2019).

Atomic Force Microscopy and Material Properties Analysis

Jourdan et al. (1999) utilized OTE monolayers on mica in their study with force modulation microscopy to investigate the nanoscopic elasticity of thin film materials. Their research highlights the significance of OTE in understanding the mechanical and viscoelastic properties of materials at the nanoscale (Jourdan et al., 1999).

Photocatalyst Modification

Kawahara et al. (2003) modified TiO2 photocatalysts with ODS, a variant of OTE, to study the two-dimensional degradation behavior of the material under UV light. This research underscores the potential of OTE derivatives in modifying photocatalysts for improved performance (Kawahara et al., 2003).

Nanoparticle Fabrication and Biomedical Applications

Zhang et al. (2014) demonstrated the use of OTE in the fabrication of luminescent silica nanoparticles for biomedical applications. Their method involved encapsulating an aggregation-induced emission dye with OTE, highlighting its utility in creating materials with potential biomedical applications (Zhang et al., 2014).

Safety and Hazards

Octadecyltriethoxysilane is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. It should be handled in a well-ventilated area .

Future Directions

Octadecyltriethoxysilane has potential applications in the synthesis of hybrid materials and the modification of silica particles . The obtained mesoporous silica particles, stabilized by a vesicular system, may find application as carriers for hydrophobic bioactive molecules .

Mechanism of Action

Target of Action

Octadecyltriethoxysilane is a type of organosilicon compound . It is primarily used as a surface-active agent and lubricant . The primary targets of this compound are the surfaces of various materials, where it forms a thin layer that modifies the surface properties .

Mode of Action

This compound interacts with the surface of the target material, forming a thin layer that modifies the surface properties . This interaction is primarily due to the chemical structure of this compound, which allows it to bind to the surface and create a protective layer .

Biochemical Pathways

It is known that this compound can modify the surface properties of various materials, potentially affecting their interaction with other substances .

Pharmacokinetics

Given its use as a surface-active agent and lubricant, it is likely that these properties would be influenced by the specific application and environment in which this compound is used .

Result of Action

The primary result of this compound’s action is the modification of surface properties of various materials . This can include changes in the material’s hydrophobicity, lubricity, and resistance to various forms of degradation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of moisture can influence the binding of this compound to a surface . Additionally, the temperature and pH of the environment can also affect the stability and efficacy of this compound .

Properties

IUPAC Name

triethoxy(octadecyl)silane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H52O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25-6-2,26-7-3)27-8-4/h5-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMJEGJVKFTGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

155828-83-4
Record name Silane, triethoxyoctadecyl-, homopolymer
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DSSTOX Substance ID

DTXSID90224778
Record name Stearyl triethoxysilane
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Molecular Weight

416.8 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name n-Octadecyltriethoxysilane
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CAS No.

7399-00-0
Record name Octadecyltriethoxysilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearyl triethoxysilane
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Record name Stearyl triethoxysilane
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Record name Triethoxyoctadecylsilane
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Record name STEARYL TRIETHOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Octadecyltriethoxysilane interact with surfaces?

A1: this compound primarily interacts with surfaces through its triethoxysilane headgroup. This headgroup undergoes hydrolysis in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on various substrates, such as glass, silica, mica, and metal oxides, forming strong covalent Si-O-Si bonds [, , , , , ]. This process leads to the formation of a self-assembled monolayer (SAM) with the long hydrophobic octadecyl chains oriented outward [, , , , , ].

Q2: Can this compound modify the wettability of a surface?

A2: Yes, this compound modification renders surfaces hydrophobic due to the presence of the outward-pointing, nonpolar octadecyl chains [, , , , , , ]. The degree of hydrophobicity can be controlled by factors like the concentration of OTES in the deposition solution, the presence of other alkylsilanes in the SAM, and the substrate's properties [, ].

Q3: What are the advantages of using this compound for surface modification?

A3: this compound offers several advantages: * Strong Binding: It forms robust, covalently bound monolayers on various substrates [, , , , , ]. * Tunable Properties: The resulting surface properties, such as wettability, can be tuned by adjusting the preparation conditions and incorporating other molecules in the monolayer [, ]. * Versatility: It can be applied to a wide range of materials, including glass, silica, mica, and metal oxides [, , , , , ].

Q4: Are there limitations to using this compound for surface modification?

A4: Yes, some limitations include: * Sensitivity to Moisture: OTES is susceptible to hydrolysis in humid environments, which can affect the quality and stability of the monolayer [, ]. * Limited Stability at High Temperatures: The monolayer can degrade at elevated temperatures, limiting its use in high-temperature applications [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C24H52O3Si, and its molecular weight is 404.76 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize this compound?

A6: Common techniques include: * Infrared Spectroscopy (IR): Used to identify the presence of specific functional groups, such as Si-O-Si bonds in the formed monolayer, C-H stretching vibrations from the octadecyl chain, and Si-O-C vibrations from the ethoxy groups [, , , ]. * Nuclear Magnetic Resonance Spectroscopy (NMR): Provides information about the chemical environment of silicon atoms within the monolayer, especially useful for characterizing cross-linking [, ]. * X-ray Photoelectron Spectroscopy (XPS): Offers surface-sensitive elemental composition and chemical state information, helpful in confirming the presence of silicon and carbon from OTES on the modified surface [, ].

Q7: How does humidity affect the stability of this compound monolayers?

A7: High humidity can compromise monolayer stability by promoting hydrolysis of unreacted ethoxy groups and disrupting the hydrophobic nature of the surface []. This can lead to decreased hydrophobicity and potentially compromise the intended functionality of the modified surface.

Q8: What strategies can be employed to improve the stability of this compound monolayers in humid environments?

A8: Strategies include: * Thorough Curing: Ensuring complete hydrolysis and condensation of the silane headgroups during preparation can enhance stability []. * Post-Treatment Modification: Applying additional layers or treatments to protect the monolayer from moisture can be beneficial [].

Q9: How is this compound utilized in chromatography?

A9: this compound is a common stationary phase in reversed-phase liquid chromatography []. It provides a hydrophobic surface that interacts with nonpolar analytes, allowing for their separation based on their hydrophobicity.

Q10: What are the advantages of using this compound in the fabrication of organic field-effect transistors (OFETs)?

A10: Modifying substrates with this compound in OFET fabrication can improve device performance by: * Reducing Interface Trap Density: The monolayer passivates the substrate surface, minimizing charge trapping and improving charge carrier mobility []. * Lowering Surface Energy: This promotes better film formation and morphology of the organic semiconductor layer, further enhancing charge transport [].

Q11: Can this compound be used in drug delivery applications?

A11: While not directly a drug itself, this compound’s ability to modify surface properties, such as hydrophobicity, finds use in drug delivery research []. For example, it can be used to modify the surface of nanoparticles, controlling their interaction with biological systems and potentially improving drug loading or release profiles.

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